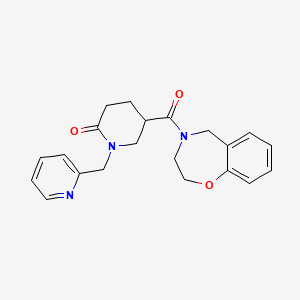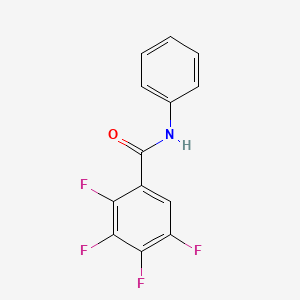![molecular formula C18H32N4O B6073745 5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole](/img/structure/B6073745.png)
5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the piperazine and oxadiazole moieties in its structure suggests that it may exhibit a range of pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the piperazine and alkyl groups. One common method involves the cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. Subsequent alkylation and piperazine substitution can be achieved using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The piperazine and alkyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The oxadiazole ring may also contribute to the compound’s overall pharmacological profile by interacting with different biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Isoxazole Derivatives: Isoxazoles are another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole is unique due to the specific combination of the piperazine and oxadiazole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
IUPAC Name |
5-[(4-cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O/c1-15(2)8-9-17-19-18(23-20-17)14-21-10-12-22(13-11-21)16-6-4-3-5-7-16/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGADPHBIFSYRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NOC(=N1)CN2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2-hydroxyethyl)piperidin-1-yl]-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6073664.png)
![2-iodo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073674.png)
![5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)
![N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B6073702.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-nitrobenzamide](/img/structure/B6073704.png)
![N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-2-methylprop-2-enamide](/img/structure/B6073712.png)


![N,2,2,6,6-pentamethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinamine](/img/structure/B6073740.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6073744.png)
methanone](/img/structure/B6073761.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide](/img/structure/B6073767.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6073770.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(3,4-dimethylphenyl)hydrazinecarbothioamide]](/img/structure/B6073789.png)
